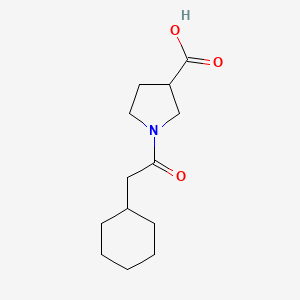
1-(2-环己基乙酰基)吡咯烷-3-羧酸
描述
1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 225.29 g/mol
This compound features a pyrrolidine ring, which is known for its involvement in various biological processes.
1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid exhibits its biological activity through several mechanisms:
- Receptor Modulation : It has been shown to interact with various G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in inflammation and cell survival .
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and have implications in cancer therapy .
Biological Activity and Therapeutic Potential
The biological activity of 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid has been explored in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the potential applications of this compound:
- Anti-inflammatory Effects : In a study examining the effects on glial cells, 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid reduced inflammatory markers significantly, suggesting a role in treating neuroinflammatory conditions .
- Cancer Research : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the modulation of CDK activity, leading to cell cycle arrest .
- Neuroprotection : Research indicated that this compound could protect neurons from oxidative stress-induced damage, which is relevant for neurodegenerative diseases .
属性
IUPAC Name |
1-(2-cyclohexylacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(8-10-4-2-1-3-5-10)14-7-6-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQIUXEQJEAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















